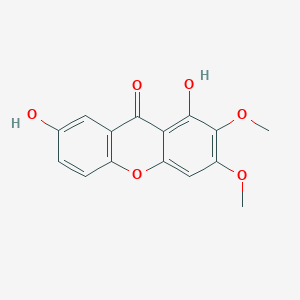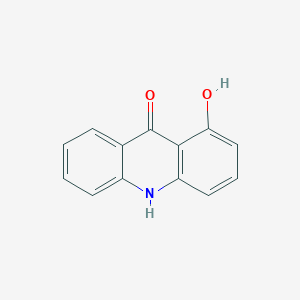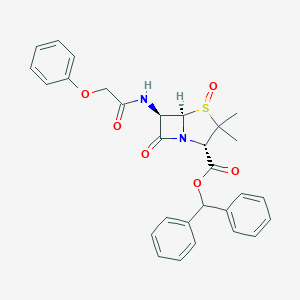
Benzhydryl penicillin V sulfoxide, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl penicillin V sulfoxide, (R)-, commonly known as BPO, is a type of antibiotic that belongs to the penicillin family. It is a semi-synthetic derivative of penicillin and is used to treat a wide range of bacterial infections. BPO is an important drug in the field of medicine, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial areas of study.
Mecanismo De Acción
BPO works by inhibiting the bacterial cell wall synthesis, which is an essential step in bacterial growth and replication. It binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan molecules in the bacterial cell wall. This results in the weakening of the cell wall, leading to bacterial lysis and death.
Efectos Bioquímicos Y Fisiológicos
BPO has been shown to have a broad spectrum of activity against various bacterial strains. It is well-absorbed orally and has a long half-life, which allows for less frequent dosing. BPO is primarily eliminated through the kidneys and is generally well-tolerated by patients. However, like all antibiotics, BPO can cause adverse effects such as gastrointestinal disturbances, allergic reactions, and the development of antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPO is a useful tool in laboratory experiments due to its antibacterial properties. It is commonly used to isolate and culture bacteria, as well as to study the effects of antibiotics on bacterial growth. However, its use is limited due to the development of resistance, and alternative antibiotics may be required for certain experiments.
Direcciones Futuras
There are several potential future directions for the study of BPO. One area of interest is the development of new analogs with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of BPO's potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on some cancer cell lines. Additionally, the use of BPO in combination with other antibiotics or drugs may enhance its effectiveness against resistant bacterial strains.
Conclusion:
In conclusion, BPO is an important antibiotic with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are crucial areas of study. Further research is needed to fully understand the potential of BPO as an antibacterial and anti-cancer agent, as well as to develop new analogs with improved properties.
Métodos De Síntesis
BPO is synthesized by the reaction of penicillin V with benzhydryl bromide in the presence of a base. The reaction yields a mixture of diastereomers, which are then separated by chromatography. The (R)-enantiomer is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BPO has been extensively studied for its antibacterial properties and is used to treat infections caused by gram-positive bacteria. It is also effective against some gram-negative bacteria, but its use is limited due to the development of resistance. BPO has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Propiedades
Número CAS |
10209-09-3 |
|---|---|
Nombre del producto |
Benzhydryl penicillin V sulfoxide, (R)- |
Fórmula molecular |
C29H28N2O6S |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
benzhydryl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38?/m1/s1 |
Clave InChI |
LCRVLXSXMGVJHV-KWNWCNBBSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES canónico |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Otros números CAS |
64312-86-3 37591-67-6 10209-09-3 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








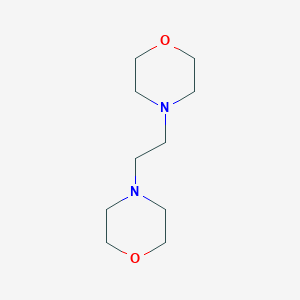
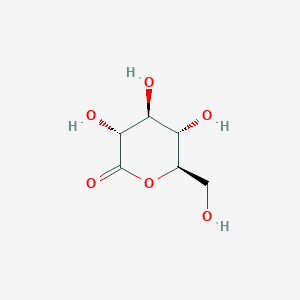


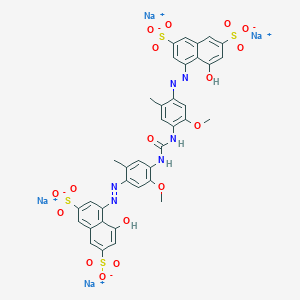
![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)
